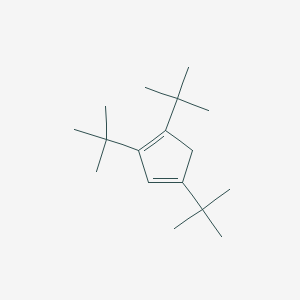
5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,8-dimethoxyxanthone.
Acetylation: The key step involves the acetylation of the hydroxyl groups on the xanthone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohols.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triolate: Similar structure with additional methoxy groups.
9,9-Dimethylxanthene: A xanthene derivative with methyl groups instead of methoxy and acetate groups.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with hydroxyl groups.
Uniqueness
5,8-Dimethoxy-9-oxo-9H-xanthene-1,3-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylated hydroxyl groups enhance its stability and reactivity compared to other xanthone derivatives .
Propriétés
Numéro CAS |
114567-43-0 |
|---|---|
Formule moléculaire |
C19H16O8 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
(1-acetyloxy-5,8-dimethoxy-9-oxoxanthen-3-yl) acetate |
InChI |
InChI=1S/C19H16O8/c1-9(20)25-11-7-14(26-10(2)21)16-15(8-11)27-19-13(24-4)6-5-12(23-3)17(19)18(16)22/h5-8H,1-4H3 |
Clé InChI |
LCIYHIZCYDGSNI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C=CC(=C3O2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



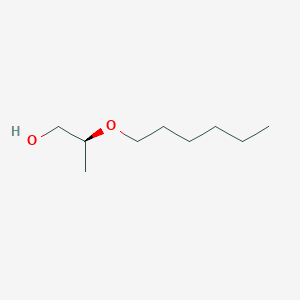
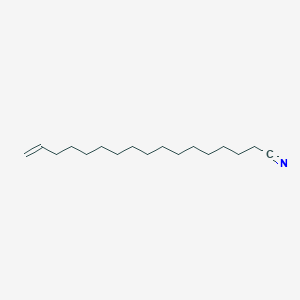

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
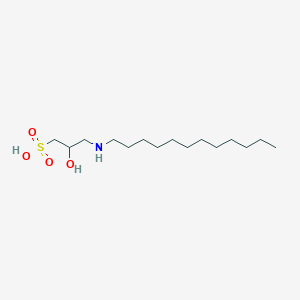
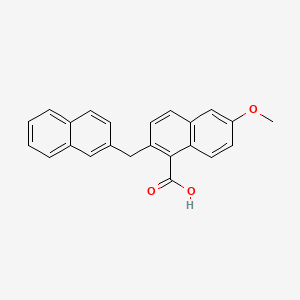
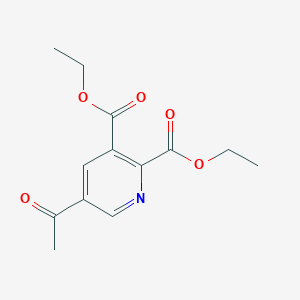
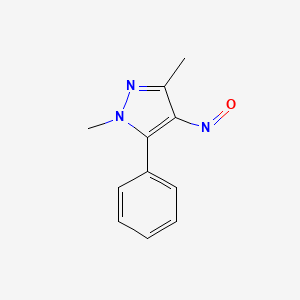


![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
